Semapimod

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

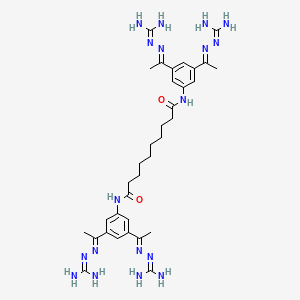

Semapimod wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von N,N’-Bis[3,5-bis[N-(Diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decandiamidetetrahydrochlorid beinhaltet. Die Synthese umfasst typischerweise:

Bildung von Zwischenprodukten: Die ersten Schritte umfassen die Herstellung von Zwischenprodukten durch Reaktionen wie Nitrierung, Reduktion und Acylierung.

Kupplungsreaktionen: Diese Zwischenprodukte werden dann unter bestimmten Bedingungen gekoppelt, um die endgültige Verbindung zu bilden.

Reinigung: Das Endprodukt wird durch Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses. Dazu gehören die Optimierung der Reaktionsbedingungen für großtechnische Reaktionen, die Sicherstellung einer gleichmäßigen Qualitätskontrolle und die Anwendung effizienter Reinigungsmethoden, um industrielle Standards zu erfüllen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Semapimod durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern und seine Aktivität verändern.

Substitution: Substitutionsreaktionen können verschiedene Substituenten einführen, was möglicherweise seine biologische Aktivität verändert.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen neue funktionelle Gruppen einführen können, die möglicherweise seine biologische Aktivität verstärken oder verringern.

Wissenschaftliche Forschungsanwendungen

Crohn's Disease

Semapimod has been evaluated in clinical trials for Crohn's disease. In a randomized placebo-controlled trial, this compound was administered intravenously to patients with moderate to severe Crohn's disease. The results indicated that cumulative dosing greater than or equal to 360 mg was associated with significant clinical improvement in the Crohn's Disease Activity Index (CDAI) scores . Notably, some patients showed positive responses even when they had not responded to infliximab, demonstrating this compound's potential as an alternative treatment strategy .

Cancer Treatment

Research has shown that this compound can sensitize glioblastoma tumors to ionizing radiation. In preclinical models, it significantly inhibited tumor cell invasion and enhanced the efficacy of radiation therapy against glioblastoma cells . This suggests a promising role for this compound in oncological settings, particularly as an adjunct therapy to conventional treatments.

Infectious Diseases

Recent studies have revealed this compound's effectiveness against stationary-phase Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii. These bacteria are notoriously resistant to antibiotics due to their robust outer membranes. This compound disrupts these membranes, presenting a novel approach for combating antibiotic-resistant infections .

Autoimmune Disorders

This compound has demonstrated potential benefits in various autoimmune conditions by suppressing inflammatory cytokine production. Its application extends to diseases such as rheumatoid arthritis and multiple sclerosis, where it may help modulate immune responses and reduce inflammation .

Table 1: Summary of Clinical Trials Involving this compound

Wirkmechanismus

Semapimod exerts its effects primarily by inhibiting the uptake of arginine by inflammatory macrophages, which is essential for nitric oxide synthesis . It also inhibits the activation of p38 MAP kinase, suppressing the translation efficiency of tumor necrosis factor production . Additionally, it stimulates the vagus nerve, down-regulating inflammatory pathways via the cholinergic anti-inflammatory pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dexamethason: Ein Kortikosteroid mit entzündungshemmenden und immunsuppressiven Eigenschaften.

Methotrexat: Ein Immunsuppressivum, das bei Autoimmunerkrankungen eingesetzt wird.

Infliximab: Ein monoklonaler Antikörper, der Tumornekrosefaktor-alpha hemmt.

Einzigartigkeit von Semapimod

This compound ist einzigartig aufgrund seines vielschichtigen Wirkmechanismus, der sowohl die Synthese von Stickstoffmonoxid als auch die Aktivierung der p38 MAP-Kinase anspricht . Seine Fähigkeit, den Vagusnerv zu stimulieren und den cholinergen Anti-Inflammatory-Pathway zu modulieren, unterscheidet es von anderen entzündungshemmenden Mitteln .

Biologische Aktivität

Semapimod, also known as CNI-1493, is an investigational compound with significant biological activity primarily as an anti-inflammatory and immunomodulatory agent. This article delves into its mechanism of action, pharmacological effects, clinical trials, and relevant case studies.

This compound exhibits its biological activity through several mechanisms:

- Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines, notably tumor necrosis factor (TNF), by targeting the p38 mitogen-activated protein kinase (MAPK) pathway. This inhibition occurs at concentrations significantly lower than those required for blocking arginine uptake in macrophages .

- Cholinergic Anti-Inflammatory Pathway : Recent research suggests that this compound may primarily exert its effects by stimulating the vagus nerve, which leads to down-regulation of inflammatory responses via the cholinergic anti-inflammatory pathway .

- TLR4 Signaling Inhibition : this compound inhibits Toll-like receptor 4 (TLR4) signaling, which is crucial in mediating inflammatory responses to pathogens. Its IC50 value for TLR4 inhibition is approximately 0.3 µmol .

Pharmacological Profile

This compound's pharmacological properties are summarized in the following table:

Crohn's Disease

In a preliminary clinical trial involving patients with moderate to severe Crohn's disease, this compound demonstrated:

- Endoscopic Improvement : Patients exhibited positive endoscopic changes.

- Response in Non-Responders : Some patients who had not responded to infliximab showed improvement.

- Fistula Healing : Notable healing of fistulae was observed.

- Steroid Tapering : Indications suggested that steroids could be tapered without adverse effects .

Post-Endoscopic Retrograde Cholangiopancreatography (ERCP) Pancreatitis

In a small clinical trial aimed at assessing this compound's efficacy against post-ERCP pancreatitis:

- While significant suppression of pancreatitis was not achieved, there was a marked reduction in hyperamylasemia levels post-procedure .

Case Studies

-

Acute Intestinal Ischemia-Reperfusion Syndrome

A study conducted on rabbits indicated that this compound could serve as a pretreatment modality for acute intestinal ischemia-reperfusion syndrome. The compound effectively inhibited macrophage activation and demonstrated protective effects against tissue damage during ischemic events . -

Neuroprotective Effects

Research has also highlighted the potential neuroprotective effects of this compound, suggesting its utility in treating neurodegenerative conditions such as Parkinson's disease. The compound's ability to modulate inflammatory pathways may contribute to its protective role against neuronal damage .

Summary of Research Findings

The following table summarizes key findings from various studies involving this compound:

| Study Focus | Findings |

|---|---|

| Crohn's Disease Trial | Endoscopic improvement and healing of fistulae |

| Post-ERCP Pancreatitis | Reduced hyperamylasemia without significant suppression |

| Acute Intestinal Ischemia | Inhibition of macrophage activation in animal models |

| Neuroprotection | Potential protective effects in neurodegenerative diseases |

Eigenschaften

CAS-Nummer |

352513-83-8 |

|---|---|

Molekularformel |

C34H52N18O2 |

Molekulargewicht |

744.9 g/mol |

IUPAC-Name |

N,N'-bis[3,5-bis[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide |

InChI |

InChI=1S/C34H52N18O2/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52)/b45-19+,46-20+,47-21+,48-22+ |

InChI-Schlüssel |

PWDYHMBTPGXCSN-VCBMUGGBSA-N |

SMILES |

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C |

Isomerische SMILES |

C/C(=N\N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C |

Kanonische SMILES |

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C |

Key on ui other cas no. |

352513-83-8 |

Synonyme |

CNI 1493 CNI-1493 N,N'-Bis(3,5-bis(1-(carbamimidoylhydrazono)ethyl)phenyl)decanediamide semapimod |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.